1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylic Acid 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18371944
InChI: InChI=1S/C20H30N2O8/c1-18(2,3)28-15(25)21-11-10-12(14(23)24)13(21)22(16(26)29-19(4,5)6)17(27)30-20(7,8)9/h10-11H,1-9H3,(H,23,24)
SMILES:
Molecular Formula: C20H30N2O8
Molecular Weight: 426.5 g/mol

1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylic Acid

CAS No.:

Cat. No.: VC18371944

Molecular Formula: C20H30N2O8

Molecular Weight: 426.5 g/mol

* For research use only. Not for human or veterinary use.

1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylic Acid -

Specification

Molecular Formula C20H30N2O8
Molecular Weight 426.5 g/mol
IUPAC Name 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrole-3-carboxylic acid
Standard InChI InChI=1S/C20H30N2O8/c1-18(2,3)28-15(25)21-11-10-12(14(23)24)13(21)22(16(26)29-19(4,5)6)17(27)30-20(7,8)9/h10-11H,1-9H3,(H,23,24)
Standard InChI Key UMVOYVMFFJYWJY-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1C=CC(=C1N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrole ring substituted with three Boc protecting groups: one on the pyrrole nitrogen and two on the amino group at the 2-position. The molecular formula is C₂₀H₃₀N₂O₈, with a molecular weight of 426.5 g/mol. This configuration ensures stability during synthetic reactions, as the Boc groups shield reactive sites from undesired interactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₀H₃₀N₂O₈
Molecular Weight426.5 g/mol
Boiling PointNot reported
Melting PointNot reported
DensityNot reported

The absence of reported boiling and melting points underscores the compound’s specialized research applications, as it is typically handled under controlled laboratory conditions.

Stereochemical Considerations

While the compound lacks chiral centers, its synthetic precursors often involve stereoselective steps. For example, enzymatic kinetic resolution has been employed in analogous syntheses to isolate enantiomerically pure intermediates . Such methods could theoretically apply to derivatives of 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylic acid, though direct evidence remains undocumented .

Synthesis and Preparation

Challenges in Synthesis

The simultaneous protection of the pyrrole nitrogen and the 2-amino group presents steric and electronic challenges. Di-Boc protection of amines requires careful control of reaction stoichiometry to avoid overprotection or decomposition. Additionally, the electron-deficient nature of the pyrrole ring may necessitate mild reaction conditions to preserve the integrity of the heterocycle .

Research Findings and Knowledge Gaps

Current Limitations

The lack of peer-reviewed studies on 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylic acid restricts its adoption in drug development. Key unknowns include:

  • Reactivity under varying conditions: Stability in acidic or basic environments.

  • Biological activity: Screening against disease-relevant targets.

  • Scalability: Feasibility of large-scale synthesis for industrial applications .

Comparative Analysis with Analogues

Compounds like tert-butyl 2,3-dihydropyrrole-1-carboxylate (C₉H₁₅NO₂) share similar protection strategies but lack the di-Boc-amino moiety, limiting their utility in multi-step syntheses . Conversely, (R)-1-Boc-pyrrolidine-3-carboxylic acid demonstrates the importance of stereochemistry in biological activity, a factor yet to be explored in the target compound .

Future Directions and Recommendations

Expanding Synthetic Methodologies

Future research should prioritize:

  • Development of enantioselective syntheses: Leveraging catalysts like chiral phosphines or enzymes to access stereochemically pure variants.

  • Post-functionalization techniques: Incorporating fluorinated or heteroaromatic groups to enhance bioactivity .

Biological Evaluation

Collaborative efforts between synthetic chemists and pharmacologists could accelerate the discovery of therapeutic applications. High-throughput screening against cancer cell lines or microbial panels would provide critical insights into the compound’s potential .

Computational Modeling

Molecular docking studies could predict interactions with biological targets, guiding the design of derivatives with improved affinity and selectivity. For instance, modeling the compound’s binding to MmpL3, a transporter protein in M. tuberculosis, might reveal anti-TB mechanisms .

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